4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a piperazine ring, all connected through a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Mechanism of Action
Target of Action
It is known that pyrimidine-derived polycyclic nitrogen heterocycles, which this compound is a part of, are of interest as n,n,n-tridentate ligands for the synthesis of transition metal coordination compounds .
Mode of Action
It is known that pyrimidine-derived compounds can influence the electronic and spatial structure of coordination compounds . This suggests that the compound may interact with its targets by modifying their electronic and spatial structures, leading to changes in their function.
Biochemical Pathways
It is known that nucleophilic substitution and cross-coupling reactions occur more readily on the pyrimidine versus the pyridine ring . This suggests that the compound may affect biochemical pathways involving these reactions.
Pharmacokinetics
It is known that good absorption is necessary for oral administration . This suggests that the compound may have good bioavailability if administered orally.
Result of Action
It is known that pyrimidine-derived compounds can influence the electronic and spatial structure of coordination compounds . This suggests that the compound may induce changes in the electronic and spatial structures of its targets, leading to alterations in their function.
Action Environment
It is known that the synthesis of such hybrid compounds as 2,4(6)-bis(pyridin-2-yl)pyrimidines, which this compound is a part of, is promising . This suggests that the compound may be stable and effective in various environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole and pyrimidine intermediates, which are then coupled with piperazine and benzonitrile derivatives. Key steps include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine and diketone precursors.
Synthesis of the pyrimidine ring: This often involves the condensation of a suitable amidine with a β-dicarbonyl compound.
Coupling reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzonitrile moiety, where halogenated derivatives can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products
Oxidation: Oxidized pyrazole and pyrimidine derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated benzonitrile derivatives.
Scientific Research Applications
4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting CDK2, which is relevant in cancer research.
Biological Studies: The compound is used in studies related to cell cycle regulation and apoptosis induction.
Chemical Biology: It serves as a probe to study protein-ligand interactions and enzyme inhibition mechanisms.
Industrial Applications: The compound is a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-1-yl)benzenesulfonamide: Known for its antileishmanial activity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity and are used in cancer research.
Uniqueness
4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile is unique due to its specific combination of pyrazole, pyrimidine, and piperazine rings, which confer distinct biological activities and make it a versatile scaffold for drug development.
Properties
IUPAC Name |
4-[[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7/c20-13-16-2-4-17(5-3-16)14-24-8-10-25(11-9-24)18-12-19(22-15-21-18)26-7-1-6-23-26/h1-7,12,15H,8-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYXJUYZBLFERF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C#N)C3=NC=NC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.